N,N-bis(2-methoxyethyl)piperidin-4-amine
Description
N,N-Bis(2-methoxyethyl)piperidin-4-amine is a tertiary amine derivative featuring a piperidine core substituted at the 4-position with two 2-methoxyethyl groups. This compound is a key structural motif in pharmacologically active molecules, particularly as a component of corticotropin-releasing factor type 1 (CRF₁) receptor antagonists. For example, it forms part of the CRF₁ antagonist MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine), which exhibits high receptor affinity and selectivity in preclinical anxiety models . Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as seen in related piperidin-4-amine derivatives .
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-14-9-7-13(8-10-15-2)11-3-5-12-6-4-11/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNWLRHEBSDXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of N,N-bis(2-methoxyethyl)piperidin-4-one Derivatives
One of the primary methods involves the catalytic hydrogenation of N,N-bis(2-methoxyethyl)piperidin-4-one derivatives. This process typically proceeds as follows:
Preparation of the precursor ketone : The starting material is a 4-piperidone derivative bearing N,N-bis(2-methoxyethyl) groups at the nitrogen atom. This compound can be synthesized via nucleophilic substitution reactions, where a suitable piperidin-4-one precursor reacts with N,N-bis(2-methoxyethyl)amine derivatives.
Hydrogenation process : The ketone derivative undergoes catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere. The reaction is typically performed in an inert solvent like ethanol or methanol at temperatures between 25°C and 60°C, with hydrogen pressures ranging from 1 to 10 bar.
Reaction conditions : The process is usually carried out in a sealed autoclave, with the initial temperature maintained between 40°C and 50°C. The hydrogenation catalyst is added in a moist or suspended form, and the mixture is stirred until the reduction is complete, as monitored by TLC or GC.
Post-reaction processing : The catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization or chromatography.
Research findings indicate that this method offers high selectivity and yield, with the reaction conditions optimized to prevent over-reduction or side reactions.
Nucleophilic Substitution on Piperidin-4-one
Another approach involves the nucleophilic substitution of a piperidin-4-one precursor with N,N-bis(2-methoxyethyl)amine:
Step 1 : Synthesis of 4-piperidone derivatives with suitable leaving groups (e.g., halides or activated esters).
Step 2 : Reaction with N,N-bis(2-methoxyethyl)amine in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic attack on the electrophilic carbon.
Step 3 : The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~80°C).
Step 4 : The product is isolated by extraction and purified through chromatography or recrystallization.
This method allows for precise control over substitution and functionalization at the nitrogen atom, enabling the synthesis of the target compound with high purity.
One-Pot Reductive Amination
A more advanced method involves a one-pot reductive amination:
Step 1 : Condensation of a suitable aldehyde or ketone precursor with N,N-bis(2-methoxyethyl)amine under acidic conditions to form an imine intermediate.
Step 2 : Reduction of the imine using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
Step 3 : The reaction mixture is then worked up, and the product is purified by chromatography or distillation.
This method offers a streamlined synthesis with fewer steps and can be optimized for large-scale production.
Solvent-Free or Minimal Solvent Hydrogenation
Recent research suggests that solvent-free or minimal solvent hydrogenation approaches are feasible:
Procedure : The molten 4-piperidone derivative is introduced into an autoclave, and N,N-bis(2-methoxyethyl)amine is added either as a liquid or vapor.
Conditions : The mixture is cooled and pressurized with hydrogen, with reaction temperatures maintained between 40°C and 50°C.
Catalyst : Catalysts such as Raney nickel or platinum are employed, with water content kept below 2% to prevent side reactions.
Outcome : This method reduces solvent waste and enhances reaction efficiency, as reported in patent literature.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-methoxyethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1.1. Dopamine Transporter Ligands
Research indicates that derivatives of piperidine, including N,N-bis(2-methoxyethyl)piperidin-4-amine, can serve as effective ligands for the dopamine transporter (DAT). A study highlighted the development of new piperidine analogues with high potency and selectivity for DAT, showing promise for treating cocaine dependence . The introduction of nitrogen in the structure improved the binding affinity compared to traditional compounds.
1.2. Cancer Therapy
Piperidine derivatives are increasingly recognized for their anticancer properties. Recent studies have demonstrated that compounds with piperidine moieties can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin . The structure–activity relationship (SAR) indicated that modifications to the piperidine ring could optimize their anticancer effects.
1.3. Alzheimer’s Disease Treatment
This compound may also play a role in treating neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology . The ability to cross the blood-brain barrier enhances their therapeutic potential.
3.1. Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- A study demonstrated its efficacy as a selective DAT ligand, with binding affinities lower than 30 nM in various biological systems .
- Another investigation into its anticancer properties revealed that modifications to the piperidine structure significantly impacted cytotoxicity against specific cancer cell lines .
3.2. Toxicological Assessments
Toxicological evaluations are crucial for determining the safety profile of this compound in potential therapeutic applications. Research has focused on its metabolic pathways and potential toxicity, especially regarding nitrosamine formation in cosmetic products .
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings :
- MPZP ’s bis(2-methoxyethyl) groups improve aqueous solubility compared to DMP904 , which has a lipophilic ethylpropyl chain, reducing its bioavailability .
- CP 154,526 lacks methoxyethyl groups but incorporates a bulky trimethylphenyl moiety, leading to unique receptor-binding kinetics .
Piperidin-4-amine Derivatives in Drug Discovery
Piperidin-4-amine derivatives vary in substituents, impacting their pharmacological profiles:
Key Findings :
- The bis(2-methoxyethyl) groups in the target compound enhance solubility and metabolic stability compared to monosubstituted analogs like N-(2-methoxyethyl)-1-methylpiperidin-4-amine .
Bis(2-methoxyethyl)amine Derivatives in Materials Science
The bis(2-methoxyethyl)amine motif is also critical in polymer chemistry:
Key Findings :
- The bis(2-methoxyethyl) groups in polymers confer thermoresponsive behavior via hydrogen bonding with water, enabling applications in drug delivery .
- In N,N-bis(2-methoxyethyl)quinazolin-4-amine , the methoxyethyl chains enhance membrane permeability compared to unsubstituted quinazolines .
Analytical Characterization
Biological Activity
N,N-bis(2-methoxyethyl)piperidin-4-amine is a synthetic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.
Molecular Formula: C₁₁H₂₄N₂O₂
Molecular Weight: 216.32 g/mol
The compound is synthesized through the reaction of piperidine with 2-methoxyethanol in the presence of a catalyst under controlled conditions. This method ensures high yields and purity, which are crucial for its subsequent biological applications.
This compound acts as a ligand for various receptors and enzymes, modulating their activity. The specific molecular targets include neurotransmitter receptors and enzymes involved in cellular signaling pathways. The compound's interaction with these targets can lead to diverse biological effects, including modulation of neurotransmission and potential anti-cancer properties .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by affecting pathways critical for cancer cell proliferation. In vitro assays have shown promising results against various cancer cell lines, indicating a potential role as an anticancer agent .
- Neurotransmission Modulation: The compound's ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission, which could have implications for treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Antiproliferative Studies:
- Molecular Docking Studies:
- Neuropharmacological Studies:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-bis(2-methoxyethyl)amine | Lacks piperidine ring | Limited activity |
| N,N-dimethylpiperidin-4-amine | Different substituents | Moderate activity against DAT |
| N,N-bis(2-ethoxyethyl)piperidin-4-amine | Ethoxy instead of methoxy | Varies in receptor affinity |
The presence of both piperidine and methoxyethyl groups in this compound contributes to its unique biological profile, enhancing its receptor binding capabilities compared to related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-bis(2-methoxyethyl)piperidin-4-amine, and how can purity be validated?
- Methodology : The compound can be synthesized via alkylation of piperidin-4-amine derivatives with 2-methoxyethyl halides under basic conditions (e.g., using NaH or K₂CO₃ in acetonitrile). Purification involves column chromatography or preparative HPLC. Purity is confirmed via ¹H/¹³C NMR (e.g., characteristic peaks for methoxyethyl groups at δ ~3.3–3.5 ppm and piperidine protons at δ ~2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How does the solubility profile of this compound in solvents like DMSO or supercritical CO₂ influence experimental design?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO) facilitates stock solutions for in vitro assays, while solubility in supercritical CO₂ (observed in structurally similar compounds) enables green chemistry applications. Phase behavior studies using high-pressure solubility cells and UV-Vis spectroscopy are recommended to optimize formulations for biological or material science experiments .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology : ¹H/¹³C NMR identifies methoxyethyl substituents and piperidine ring conformation. FT-IR confirms amide/amine functional groups (N–H stretches ~3300 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight. For crystalline derivatives, X-ray diffraction resolves stereochemistry .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact. Waste disposal follows hazardous chemical protocols (e.g., neutralization before disposal). Refer to SDS sheets for spill management and emergency procedures .
Advanced Research Questions
Q. How can researchers elucidate the interaction of this compound with neurological targets like CRF1 receptors?
- Methodology : Conduct radioligand displacement assays using [³H]-CRF to measure binding affinity (IC₅₀). Pair with in vivo anxiety models (e.g., elevated plus maze in rodents) and molecular docking simulations (e.g., AutoDock Vina) to map binding pockets. Cross-validate with knockout models to confirm receptor specificity .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodology : Perform meta-analysis of structure-activity relationships (SAR) by varying substituents (e.g., methoxyethyl vs. methyl groups). Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. Replicate studies under standardized conditions (pH, solvent) to isolate confounding variables .
Q. How do methoxyethyl groups influence molecular interactions, and how can this be validated experimentally?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) assess hydrogen bonding and lipophilicity. Experimentally, surface plasmon resonance (SPR) quantifies binding kinetics, while thermodynamic solubility assays compare derivatives with/without methoxyethyl groups .
Q. Which computational models predict the pharmacokinetics of this compound?
- Methodology : Quantitative structure-activity relationship (QSAR) models (e.g., using MOE or Schrödinger) predict metabolic stability and blood-brain barrier penetration. In vitro microsomal assays (human liver microsomes) validate half-life predictions. ADMET properties are optimized using molecular descriptor libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
